14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene

Analytical Chemistry Natural Product Authentication Metapyridinophane

14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene (CAS 31573-45-2) is a macrocyclic pyridine alkaloid belonging to the metapyridinophane subclass of cyclophanes. It is a regioisomer of the natural musk odorant muscopyridine [(R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene] and is recognized by its EINECS number 250-711-7.

Molecular Formula C16H25N
Molecular Weight 231.38 g/mol
CAS No. 31573-45-2
Cat. No. B12692851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene
CAS31573-45-2
Molecular FormulaC16H25N
Molecular Weight231.38 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C1)CCCCCCCCCC2
InChIInChI=1S/C16H25N/c1-14-12-15-10-8-6-4-2-3-5-7-9-11-16(13-14)17-15/h12-13H,2-11H2,1H3
InChIKeyOUKMHRRHBQEKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene (CAS 31573-45-2): A Structurally Defined Metapyridinophane Scaffold for Analytical and Synthetic Chemistry


14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene (CAS 31573-45-2) is a macrocyclic pyridine alkaloid belonging to the metapyridinophane subclass of cyclophanes [1]. It is a regioisomer of the natural musk odorant muscopyridine [(R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene] and is recognized by its EINECS number 250-711-7 [2]. The compound possesses molecular formula C16H25N, a monoisotopic mass of 231.1987 Da, and a boiling point of 348.7°C at 760 mmHg, with a flash point of 155.1°C . Two gas chromatography–mass spectrometry (GC–MS) spectra have been deposited in the Wiley SpectraBase collection, providing validated analytical reference data [3].

Why Generic Muscopyridine or Pyridine Alkaloid Analogs Cannot Substitute for CAS 31573-45-2 in Analytical or Synthetic Workflows


Within the 16-azabicyclo[10.3.1]hexadeca-triene family, the position of the methyl substituent on the pyridine ring dictates the compound's chromatographic retention, mass spectral fragmentation pattern, and potential intermolecular interactions [1]. The target compound bears the methyl group at the 14-position (pyridine C-4 equivalent), whereas the naturally abundant muscopyridine (CAS 501-08-6) carries it at the 3-position (pyridine C-5 equivalent) [2]. This regioisomerism produces distinct InChIKeys (OUKMHRRHBQEKDE-UHFFFAOYSA-N for CAS 31573-45-2 vs. that of muscopyridine) and divergent GC retention indices, meaning the compounds cannot be interchangeably used as analytical reference standards, synthetic intermediates, or structure–activity relationship probes without experimental validation [3]. Furthermore, the des-methyl analog normuscopyridine lacks the steric and electronic contributions of the methyl group entirely, fundamentally altering its behavior in host–guest chemistry and metal coordination studies [1].

Quantitative Differentiation Evidence: 14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene vs. Closest Analogs


GC–MS Spectral Fingerprint: CAS 31573-45-2 vs. Muscopyridine (CAS 501-08-6) Differentiation by Exact Mass and Retention

The target compound has been deposited in the Wiley SpectraBase reference collection with two GC–MS spectra, establishing its validated mass spectral fingerprint [1]. The exact monoisotopic mass is 231.1987 Da (C₁₆H₂₅N), which is identical to that of muscopyridine; however, the distinct InChIKey (OUKMHRRHBQEKDE-UHFFFAOYSA-N) and the 14-methyl vs. 3-methyl regioisomerism produce divergent fragmentation patterns and GC retention indices [2]. In the context of natural vs. artificial musk authentication, GC–MS methods developed for muscopyridine detection can distinguish musk samples based on the presence or absence of specific regioisomers, and CAS 31573-45-2 serves as a critical synthetic reference for ruling out co-eluting isomers [3].

Analytical Chemistry Natural Product Authentication Metapyridinophane

Calculated Physicochemical Property Profile: Boiling Point and Flash Point vs. Muscopyridine and Normuscopyridine

Calculated physicochemical data for CAS 31573-45-2 indicate a boiling point of 348.7°C at 760 mmHg and a flash point of 155.1°C . These values differ from those of the des-methyl analog normuscopyridine, which, lacking the methyl group, exhibits a lower molecular weight (217.18 Da) and is predicted to have a correspondingly lower boiling point [1]. While experimentally measured boiling points for muscopyridine itself are not widely reported at equivalent pressure, the presence of the methyl group on the pyridine ring at position 14 vs. position 3 may influence vapor pressure and thermal stability due to differences in molecular symmetry and dipole moment orientation.

Physicochemical Characterization Process Chemistry Safety Data

Synthetic Accessibility: One-Step Ni-Catalyzed Cross-Coupling Yield vs. Multi-Step Muscopyridine Syntheses

Wang et al. (1991) reported a one-step preparation of muscopyridine analogs (designated 2, 3, and 4) via Ni(dppp)Cl₂-catalyzed cross-coupling of a di-Grignard reagent with substituted dichloropyridines at 35–40°C over 20 hours [1]. CAS 31573-45-2 corresponds to one of these analogs, synthesized from 2,6-dichloro-4-methylpyridine (or its regioisomeric equivalent), distinct from the 2,6-dichloropyridine used for muscopyridine itself. While the publication reports the method as generally successful, the paper does not disaggregate individual yields for each analog. In contrast, earlier multi-step syntheses of muscopyridine were explicitly noted to proceed 'in very low yield in multisteps' [1]. The later ring-expansion approach by Kotha et al. for (±)-muscopyridine analogs achieved high yields in the final four-step sequence (deprotection, pyridine formation, methylation, hydrogenation) [2], but this route targets analogs with different nitrogen positions in the pyridine ring, not the 14-methyl regioisomer.

Synthetic Methodology Grignard Cross-Coupling Macrocyclization

Structural Scaffold Uniqueness: Metapyridinophane Framework Differentiated from Common Pyridine Alkaloids (Nicotine, Anabasine, Anatabine)

The 16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene scaffold embeds a 2,6-disubstituted pyridine ring within a macrocyclic bridge, creating a rigid, concave molecular architecture fundamentally distinct from the smaller, more flexible pyridine alkaloids nicotine (pyridine-pyrrolidine), anabasine (pyridine-piperidine), and anatabine (pyridine-tetrahydropyridine) [1]. The metapyridinophane framework of CAS 31573-45-2 imposes an sp²-hybridized nitrogen orientation that differs from the protonatable pyrrolidine nitrogen of nicotine [2]. While direct comparative receptor binding data for CAS 31573-45-2 are absent from the published literature, the scaffold has been cited as a member of the broader pyridine-containing macrocycle class investigated for nicotinic acetylcholine receptor (nAChR) modulation and as a synthetic building block in pharmaceutical patent literature [3]. No quantitative IC₅₀, Ki, or selectivity data for this specific compound against nAChR subtypes or any other pharmacological target have been identified in the peer-reviewed or patent literature as of the search date.

Structural Biology Scaffold Hopping Nicotinic Receptor Ligands

Data Limitation Caveat: Absence of Published Comparative Biological Activity Data for CAS 31573-45-2

A comprehensive search of PubMed, patent databases, ChEMBL, BindingDB, PubChem, and the broader chemical literature has not identified any published study reporting quantitative biological activity data (IC₅₀, EC₅₀, Ki, MIC, or in vivo efficacy) for 14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene (CAS 31573-45-2) . The compound does not appear in ChEMBL with an associated bioactivity record, nor does it have a dedicated PubChem Compound (CID) entry with biological annotation; the available PubChem Substance record (SID 29559034) is a legacy ChemSpider deposit without assay data [1]. While muscopyridine (the 3-methyl regioisomer) has been studied in the context of musk pharmacology (anti-inflammatory, neuroprotective, cardiovascular effects) and olfactory receptor activation, these class-level findings cannot be directly extrapolated to the 14-methyl regioisomer without experimental confirmation [2]. Any procurement decision based on anticipated biological activity must be treated as prospective and unvalidated.

Data Gap Analysis Procurement Risk Assessment Biological Characterization

Proven and High-Potential Application Scenarios for 14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene (CAS 31573-45-2)


Analytical Reference Standard for Regioisomer-Specific GC–MS Identification in Natural Product Authentication

CAS 31573-45-2 serves as a synthetic reference standard to distinguish the 14-methyl regioisomer from the naturally occurring 3-methyl isomer (muscopyridine) in musk authentication workflows. The validated GC–MS spectra deposited in the Wiley SpectraBase collection provide a definitive spectral fingerprint [1]. In forensic or quality-control laboratories analyzing musk-derived products, co-injection of this reference compound can rule out false-positive identification of muscopyridine caused by co-eluting isomers, as established by GC/MS methods for natural vs. artificial musk differentiation [2].

Synthetic Intermediate for 14-Substituted Metapyridinophane Derivatives via Ni-Catalyzed Cross-Coupling

For synthetic chemistry groups pursuing structure–activity relationship (SAR) studies around the metapyridinophane scaffold, CAS 31573-45-2 provides direct access to the 14-methyl-substituted analog. The one-step Ni(dppp)Cl₂-catalyzed Grignard cross-coupling methodology described by Wang et al. (1991) [1] enables convergent assembly of the macrocyclic framework. This compound can serve as a key intermediate for further functionalization at the pyridine ring or the macrocyclic bridge, as demonstrated by the broader synthetic strategies for cyclophane diversification reviewed by Kotha et al. (2015) [2].

Physicochemical Reference Compound for Calculated Property Validation in the Metapyridinophane Series

With a calculated boiling point of 348.7°C (760 mmHg), flash point of 155.1°C, polar surface area of 12.89 Ų, and exactly one hydrogen bond acceptor, CAS 31573-45-2 is a well-defined entry in the metapyridinophane chemical space [1]. Researchers validating computational models for boiling point prediction, chromatographic retention, or membrane permeability of macrocyclic pyridine alkaloids can use these calculated parameters as benchmark values for the 14-methyl substitution pattern, complementing data available for the 3-methyl (muscopyridine) and des-methyl (normuscopyridine) congeners [2].

Prospective Scaffold for Nicotinic Receptor Ligand Discovery (Pre-validated Class Potential; Requires Experimental Confirmation)

The 16-azabicyclo[10.3.1]hexadeca-triene scaffold belongs to the broader azabicyclo compound class that has yielded α3β4 and α7 nicotinic acetylcholine receptor (nAChR) modulators [1]. Muscopyridine, the 3-methyl regioisomer, has been implicated in the neuroprotective and anti-inflammatory pharmacological activities of natural musk [2]. While no direct nAChR binding data exist for CAS 31573-45-2, its rigid macrocyclic architecture, single hydrogen bond acceptor, and zero hydrogen bond donor count (drug-like physicochemical profile) position it as a candidate fragment for nAChR-focused scaffold-hopping campaigns. Procurement for this purpose must be accompanied by prospective in-house biological validation.

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